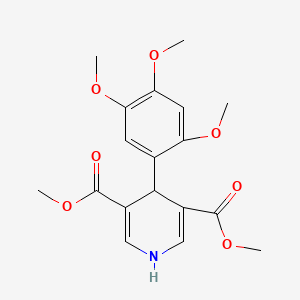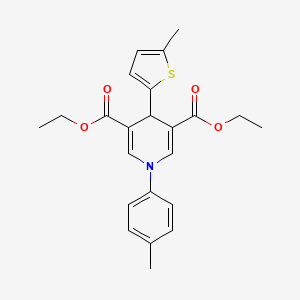
3,5-DIMETHYL 4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Vue d'ensemble
Description
3,5-DIMETHYL 4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl and trimethoxyphenyl groups
Méthodes De Préparation
The synthesis of 3,5-DIMETHYL 4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multistep reactions. One common synthetic route includes the condensation of substituted benzoic aldehydes with cyanoacetic acid esters in the presence of a base such as piperidine. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
3,5-DIMETHYL 4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL 4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,5-DIMETHYL 4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Propriétés
IUPAC Name |
dimethyl 4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-7-15(24-3)14(23-2)6-10(13)16-11(17(20)25-4)8-19-9-12(16)18(21)26-5/h6-9,16,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNBCCSMIHWEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C(=CNC=C2C(=O)OC)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3438516.png)
![8-METHOXY-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B3438520.png)
![N~1~-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3438527.png)
![ETHYL 4-(2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3438534.png)
![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B3438540.png)
![1-(4-BENZOYLPIPERAZIN-1-YL)-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3438552.png)

![ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYL-5-(PIPERIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B3438564.png)
amino]propyl}-4-phenyl-2-pyrrolidinone oxalate](/img/structure/B3438571.png)
![Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B3438572.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B3438580.png)
![2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B3438585.png)
![3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3438609.png)

